molecular formula C11H15NO3 B12635069 5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione CAS No. 919290-07-6

5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione

Katalognummer: B12635069
CAS-Nummer: 919290-07-6
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: NCOZJKDTNWABPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione is a heterocyclic compound that features a unique structure combining a cyclohexane ring with an oxazolidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with an appropriate oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Wirkmechanismus

The mechanism by which 5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: A structurally related compound with similar reactivity.

    5,5-Dimethyl-1,3-oxazolidin-2-one: Another oxazolidine derivative with different functional groups.

Uniqueness

5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione stands out due to its unique combination of a cyclohexane ring and an oxazolidine moiety, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

919290-07-6

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

5,5-dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione

InChI

InChI=1S/C11H15NO3/c1-11(2)5-7(13)9(8(14)6-11)10-12-3-4-15-10/h12H,3-6H2,1-2H3

InChI-Schlüssel

NCOZJKDTNWABPW-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)C(=C2NCCO2)C(=O)C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.